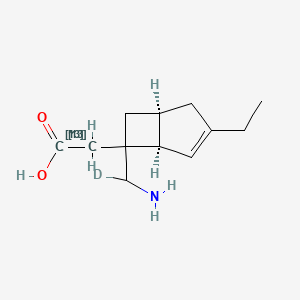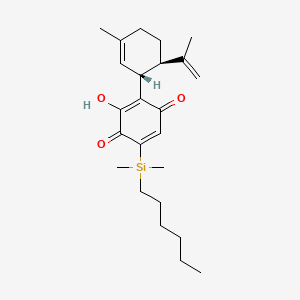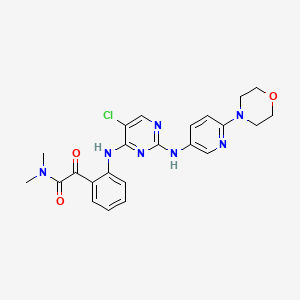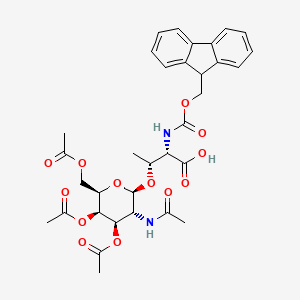
Mirogabalin-13C2,d1 (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mirogabalin-13C2,d1 (Mixture of Diastereomers) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mirogabalin, which is known for its high potency and selectivity as an α2δ-1 ligand. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirogabalin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mirogabalin-13C2,d1 involves the incorporation of carbon-13 and deuterium into the Mirogabalin molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Mirogabalin-13C2,d1 are also proprietary. Typically, such compounds are produced in specialized facilities equipped to handle isotopically labeled materials. The production process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mirogabalin-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Mirogabalin-13C2,d1 may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Mirogabalin-13C2,d1 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of Mirogabalin.
Biology: It is used to investigate the biological effects and mechanisms of action of Mirogabalin.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Mirogabalin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Mirogabalin-13C2,d1 exerts its effects by selectively binding to the α2δ-1 subunit of voltage-sensitive calcium channel complexes in the central nervous system. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission. The molecular targets and pathways involved include the α2δ-1 subunit and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Mirogabalin-13C2,d1 include:
Mirogabalin: The non-labeled version of the compound.
Pregabalin: Another α2δ ligand used for similar therapeutic purposes.
Gabapentin: A related compound with similar mechanisms of action
Uniqueness
Mirogabalin-13C2,d1 is unique due to its isotopic labeling with carbon-13 and deuterium, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides insights into the metabolic pathways and mechanisms of action of Mirogabalin that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-[(1R,5S)-6-[amino(deuterio)methyl]-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12?/m1/s1/i6+1,7D,11+1/t7?,9-,10-,12? |
Clave InChI |
FTBQORVNHOIASH-HBNPQTATSA-N |
SMILES isomérico |
[2H]C(C1(C[C@@H]2[C@H]1C=C(C2)CC)[13CH2][13C](=O)O)N |
SMILES canónico |
CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)


